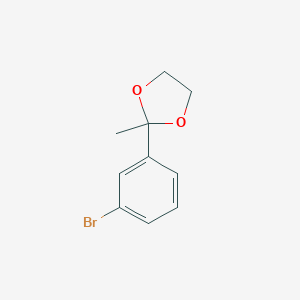

2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-2-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-10(12-5-6-13-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMECYBCLXRLALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

CAS Number: 39172-32-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane, a halogenated aromatic acetal. This document consolidates essential information regarding its chemical properties, synthesis, spectral data, and its application as a key intermediate in organic synthesis, particularly in the context of drug development.

Chemical and Physical Properties

This compound, also known as 3-bromoacetophenone ethylene ketal, is a chemical compound with the molecular formula C₁₀H₁₁BrO₂.[1] It serves as a valuable intermediate in multi-step organic syntheses, primarily functioning as a protecting group for the ketone functionality of 3-bromoacetophenone. The physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [2] |

| CAS Number | 39172-32-2 | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred |

| Boiling Point | 294.8 ± 35.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Refractive Index | 1.547 | |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the ketalization of 3'-bromoacetophenone with ethylene glycol.[3] This acid-catalyzed reaction is a standard method for the protection of ketone carbonyl groups.[4][5]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of related dioxolanes.

Materials:

-

3'-Bromoacetophenone

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

-

Toluene or other suitable azeotroping solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

A solution of 3'-bromoacetophenone (1.0 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Ethylene glycol (1.2-1.5 eq) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq) are added to the flask.

-

The reaction mixture is heated to reflux, and water is removed azeotropically via the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Synthesis workflow for this compound.

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the region of δ 7.2-7.8 ppm. The four protons of the dioxolane ring would likely appear as a multiplet around δ 3.9-4.2 ppm, and the methyl protons would present as a singlet around δ 1.6-1.8 ppm.

¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons between δ 120-145 ppm, with the carbon attached to the bromine atom appearing in this range. The quaternary carbon of the dioxolane ring (C-2) would be expected around δ 108-110 ppm, the two methylene carbons of the dioxolane ring around δ 65 ppm, and the methyl carbon signal at approximately δ 25-28 ppm.

Mass Spectrometry: The mass spectrum of the isomeric compound 2-(2-bromophenyl)-2-methyl-1,3-dioxolane shows characteristic peaks at m/z 229 and 227, corresponding to the loss of a methyl group from the molecular ion, with the isotopic pattern characteristic of a bromine-containing compound.[2] A similar fragmentation pattern would be anticipated for the 3-bromo isomer. The molecular ion peaks [M]+ and [M+2]+ should be observed at m/z 242 and 244, respectively.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic C-O stretching vibrations for the acetal group in the range of 1050-1250 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C-C stretching bands for the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Applications in Drug Development and Research

The primary utility of this compound in drug development and organic synthesis lies in its role as a protected form of 3'-bromoacetophenone. The dioxolane group effectively masks the reactivity of the ketone, allowing for selective chemical transformations at other positions of the molecule, particularly on the brominated aromatic ring.

Role as a Protecting Group in Synthesis

The 1,3-dioxolane moiety is a robust protecting group for carbonyls, stable to a wide range of nucleophilic and basic conditions. This stability allows for reactions such as Grignard reagent formation, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), or nucleophilic aromatic substitution to be performed on the bromophenyl ring without interference from the ketone. The ketone can be readily deprotected under acidic conditions to regenerate the carbonyl functionality for subsequent reactions.

General synthetic strategy using the dioxolane as a protecting group.

Potential Intermediate in the Synthesis of Ketoprofen Analogues

While direct evidence for the use of this compound in the industrial synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen is not prevalent in the reviewed literature, its structural precursor, 3-bromobenzophenone, is a known starting material for some synthetic routes to Ketoprofen.[6] The protection of a ketone as a dioxolane is a common strategy in the synthesis of complex molecules. Therefore, it is plausible that this compound could be used in the synthesis of Ketoprofen analogues or other pharmaceutical agents where a 3-acetylphenyl or 3-benzoylphenyl moiety is required. For instance, the bromo-substituent could be transformed into other functional groups via cross-coupling reactions, and subsequent deprotection would unveil the ketone. A recent study on the synthesis of ¹⁸F-labeled Ketoprofen methyl esters for imaging neuroinflammation started from 1-(3-bromophenyl)propan-1-one, a close analogue of the precursor to the title compound.[7]

Biological Activity

There is no specific information available in the reviewed literature regarding the biological activity of this compound itself. However, various substituted 1,3-dioxolanes have been investigated for their potential pharmacological activities. Studies have shown that some 1,3-dioxolane derivatives exhibit antibacterial and antifungal properties.[4][8] For example, certain synthesized 1,3-dioxolanes have demonstrated significant activity against bacteria such as S. aureus, S. epidermidis, E. faecalis, and P. aeruginosa, as well as excellent antifungal activity against C. albicans.[4] The biological activity of these compounds is often attributed to the overall structure and the nature of the substituents on the dioxolane ring.

Safety and Handling

3'-Bromoacetophenone is classified as causing skin and serious eye irritation.[9][10][11] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

General safety precautions for handling substituted dioxolanes include avoiding contact with skin and eyes, and preventing inhalation of vapors. Standard laboratory safety practices should be followed, including working in a fume hood and having access to safety showers and eyewash stations.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment and consultation of a complete Safety Data Sheet (SDS) for this compound.

References

- 1. 39172-32-2|this compound|BLD Pharm [bldpharm.com]

- 2. 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane | C10H11BrO2 | CID 615284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds | Semantic Scholar [semanticscholar.org]

- 6. scielo.br [scielo.br]

- 7. Synthesis and Preclinical Evaluation of 18F-Labeled Ketoprofen Methyl Esters for Cyclooxygenase-1 Imaging in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane from 3-bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane, a valuable intermediate in pharmaceutical and fine chemical synthesis. The core of this process involves the protection of the ketone functionality of 3-bromoacetophenone as an ethylene ketal. This reaction, known as ketalization, is a reversible acid-catalyzed nucleophilic addition of a diol to a ketone.

Reaction Principle

The synthesis proceeds by the reaction of 3-bromoacetophenone with ethylene glycol in the presence of an acid catalyst. To drive the equilibrium towards the formation of the desired ketal, the water generated during the reaction is typically removed azeotropically using a Dean-Stark apparatus.

Experimental Protocols

A common and effective method for the synthesis of this compound involves the use of p-toluenesulfonic acid (p-TSA) as a catalyst and toluene as the solvent for azeotropic water removal.

Materials and Equipment:

-

3-bromoacetophenone

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 3-bromoacetophenone, an excess of ethylene glycol (typically 1.2 to 2 equivalents), a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents), and a suitable volume of toluene to facilitate azeotropic reflux.

-

Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Continue the reflux until the theoretical amount of water has been collected, and no more water is observed to be forming. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected analytical data for the synthesis of aryl-substituted 2-methyl-1,3-dioxolanes, which serve as a reference for the synthesis of the 3-bromo isomer.

Table 1: Reaction Conditions for the Ketalization of Substituted Acetophenones

| Reactant | Diol | Catalyst | Solvent | Temperature | Reaction Time (h) | Yield (%) | Reference |

| 3-Bromoacetophenone | Ethylene Glycol (1.2 equiv.) | C5H6Br2N2O2 (0.6 equiv.) | - | 30°C | 8 | 92 (for α-bromo derivative) | [1] |

| p-Bromoacetophenone | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux | Not Specified | Not Specified | |

| 4-Hydroxy-2-butanone | Ethylene Glycol | Weak acid | Ethyl acetate | Not Specified | Not Specified | 90 | [2] |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C10H11BrO2 |

| Molecular Weight | 243.10 g/mol |

| Appearance | Colorless to pale yellow liquid |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.68 (s, 1H), 7.48-7.45 (m, 2H), 7.28-7.23 (m, 1H), 4.20-4.17 (m, 2H), 3.91-3.89 (m, 2H), 3.63 (s, 2H) [This data is for the α-bromo derivative and may differ slightly for the target compound][1] |

Experimental and Logical Workflow

The synthesis of this compound follows a logical progression from starting materials to the final purified product. The workflow ensures the efficient conversion and isolation of the desired compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathways (Reaction Mechanism)

The acid-catalyzed ketalization of 3-bromoacetophenone proceeds through a series of equilibrium steps involving protonation of the carbonyl oxygen, nucleophilic attack by ethylene glycol, and subsequent dehydration.

Caption: Acid-catalyzed mechanism for the formation of a cyclic ketal.

References

Characterization of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane. This compound serves as a valuable building block in organic synthesis and medicinal chemistry.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 39172-32-2[1] |

| Molecular Formula | C₁₀H₁₁BrO₂[2][3] |

| Molecular Weight | 243.10 g/mol [2][4] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid |

| Boiling Point | Not explicitly stated for the title compound. For the related 2-(3-Bromophenyl)-1,3-dioxolane: 132-133 °C at 8 mmHg.[5] |

| Density | Not explicitly stated for the title compound. For the related 2-(3-Bromophenyl)-1,3-dioxolane: 1.514 g/mL at 25 °C.[5] |

| Refractive Index | Not explicitly stated for the title compound. For the related 2-(3-Bromophenyl)-1,3-dioxolane: n20/D 1.563.[5] |

| Solubility | No quantitative data available. Generally soluble in organic solvents. |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectral data is available from commercial suppliers but specific shifts are not detailed in the provided search results.[1] |

| ¹³C NMR | Spectral data is available from commercial suppliers but specific shifts are not detailed in the provided search results.[1] |

| Mass Spectrometry (MS) | Expected molecular ion peaks (M+) at m/z 242 and 244 (due to bromine isotopes). GC-MS data for the isomeric 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane shows top peaks at m/z 227 and 229.[4] |

| Infrared (IR) Spectroscopy | Spectral data is available from commercial suppliers but specific wavenumbers are not detailed in the provided search results.[1] |

Synthesis Protocol

The most common method for the synthesis of this compound is the acid-catalyzed reaction of 3'-bromoacetophenone with ethylene glycol. This reaction involves the formation of a cyclic ketal.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

3'-Bromoacetophenone

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3'-bromoacetophenone (1 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid.

-

Add a sufficient amount of toluene to dissolve the reactants.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Caption: Workflow for the synthesis of this compound.

Reactivity and Potential Applications

This compound is a stable compound under normal conditions. The presence of the bromo-substituent on the phenyl ring allows for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile intermediate for the synthesis of more complex molecules. The dioxolane group serves as a protecting group for the ketone functionality, which can be deprotected under acidic conditions.

In the context of drug development, dioxolane derivatives have been investigated for various therapeutic applications. For instance, some 1,3-dioxolane derivatives have been synthesized and evaluated as modulators of multidrug resistance (MDR) in cancer cells.[6] The overexpression of P-glycoprotein (P-gp) is a major factor in MDR, and certain dioxolane-containing compounds have shown the ability to reverse this resistance. While the specific activity of this compound has not been reported, its structural motif suggests it could be a useful scaffold for the design and synthesis of novel MDR modulators or other biologically active compounds.

Caption: Role as a building block in drug discovery.

Safety and Handling

References

- 1. 39172-32-2|this compound|BLD Pharm [bldpharm.com]

- 2. 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane | C10H11BrO2 | CID 615284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane | C10H11BrO2 | CID 614920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(3-溴苯基)-1,3-二氧戊环 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane, a halogenated aromatic dioxolane derivative. The information presented herein is intended to support research and development activities by providing key data on its synthesis, characteristics, and safety considerations. Due to the limited availability of experimental data for this specific compound, information from closely related isomers and analogous structures is included for comparative purposes.

Core Chemical Properties

This compound, with the CAS number 39172-32-2, is a substituted heterocyclic compound. Its core structure consists of a 1,3-dioxolane ring attached to a 3-bromophenyl group at the 2-position, which also bears a methyl substituent.[1]

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| CAS Number | 39172-32-2 | [1][2][3][4] |

| Predicted Boiling Point | 294.8 ± 35.0 °C at 760 mmHg | Predicted value |

| Predicted Density | 1.4 ± 0.1 g/cm³ | Predicted value |

| Predicted Refractive Index | 1.547 | Predicted value |

| Predicted Flash Point | 130.2 ± 21.4 °C | Predicted value |

Note: The boiling point, density, refractive index, and flash point are predicted values from chemical supplier databases and have not been experimentally verified in the available literature.

For comparison, the ortho-isomer, 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane (CAS 50777-64-5), has a reported boiling point of 293.8 °C at 760 mmHg, a density of 1.433 g/cm³, and a refractive index of 1.547.[5] The physical properties of the meta-isomer are expected to be similar.

Spectroscopic Data

For reference, the ¹H NMR spectrum of the parent compound, 2-(3-bromophenyl)-1,3-dioxolane, is available and can provide an indication of the expected signals for the aromatic and dioxolane protons.[6] Mass spectrometry data for the ortho-isomer, 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane, shows characteristic peaks at m/z 229 and 227, corresponding to the bromine isotopic pattern.[7]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and widely used method for the preparation of 2-substituted-2-methyl-1,3-dioxolanes is the acid-catalyzed reaction of the corresponding ketone with ethylene glycol. This process, known as acetalization or ketalization, serves to protect the ketone functionality.

General Experimental Workflow:

The synthesis would typically proceed by reacting 3'-bromoacetophenone with ethylene glycol in the presence of an acid catalyst, with the removal of water to drive the reaction to completion.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the 1,3-dioxolane ring and the bromophenyl group.

-

1,3-Dioxolane Ring: This moiety is generally stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, which will regenerate the parent ketone (3'-bromoacetophenone) and ethylene glycol. This lability in the presence of acid is the basis for its use as a protecting group in organic synthesis.[8]

-

Bromophenyl Group: The bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the synthesis of more complex molecules. The dioxolane group is generally stable to the conditions used in many of these reactions.

The compound is expected to be stable under standard storage conditions, though it may be moisture-sensitive.[6] It is advisable to store it in a cool, dry, and well-ventilated place in a tightly sealed container.[9]

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the 1,3-dioxolane ring is a structural motif found in a number of biologically active compounds with a wide range of therapeutic applications, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[5][10][11][12][13] The presence of this heterocyclic ring can enhance ligand-target interactions, often through hydrogen bonding with the oxygen atoms.[5][10][11]

Given the prevalence of the 1,3-dioxolane scaffold in medicinal chemistry, this compound could be a valuable intermediate for the synthesis of novel drug candidates. Further research is required to explore its potential biological activities.

Logical Relationship for Potential Drug Discovery:

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for the closely related 2-(3-Bromophenyl)-1,3-dioxolane, the following precautions should be taken[6]:

-

Hazards: May cause eye and skin irritation. May cause respiratory and digestive tract irritation. The toxicological properties have not been fully investigated.[6]

-

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mist. Avoid contact with skin and eyes.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[9] The compound may be moisture-sensitive.[6]

Researchers should always consult a comprehensive and up-to-date SDS for any chemical before handling and perform a thorough risk assessment.

References

- 1. echemi.com [echemi.com]

- 2. 39172-32-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 4. This compound|CAS 39172-32-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. researchgate.net [researchgate.net]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane | C10H11BrO2 | CID 615284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. matrixscientific.com [matrixscientific.com]

- 10. The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine | Semantic Scholar [semanticscholar.org]

- 11. The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine | Scilit [scilit.com]

- 12. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Profile of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectral data for the compound 2-(3-bromophenyl)-2-methyl-1,3-dioxolane (CAS No. 39172-32-2). Due to the limited availability of experimental spectral data in public databases, this guide offers predicted values based on the analysis of analogous compounds and established spectroscopic principles. This information is intended to support research and development activities where this compound may be a key intermediate.

Compound Overview

This compound is a ketal derivative of 3'-bromoacetophenone. The 1,3-dioxolane group serves as a protecting group for the ketone functionality, enabling selective reactions at other positions of the aromatic ring. This makes it a valuable intermediate in multi-step organic syntheses, particularly in the development of pharmaceutical compounds and other complex organic molecules.

Experimental Protocols

Synthesis of this compound

This protocol describes the acid-catalyzed ketalization of 3'-bromoacetophenone with ethylene glycol.

Materials and Equipment:

-

3'-Bromoacetophenone

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or other suitable acid catalyst

-

Toluene or benzene (anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 3'-bromoacetophenone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq), and a suitable solvent such as toluene or benzene to fill approximately half the flask.

-

Heat the reaction mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to remove the solvent.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Analysis

The following are standard protocols for acquiring NMR, IR, and MS data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: As the product is expected to be a liquid or low-melting solid, a thin film can be prepared by placing a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or dichloromethane.

-

Data Acquisition: Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI), to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

-

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the known spectral data of structurally similar compounds, including 2-(2-bromophenyl)-2-methyl-1,3-dioxolane, 2-(4-bromophenyl)-2-methyl-1,3-dioxolane, and 2-(3-bromophenyl)-1,3-dioxolane.

Predicted ¹H NMR Spectral Data (CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | s | 1H | Ar-H (H2) |

| ~7.45 | d | 1H | Ar-H (H4 or H6) |

| ~7.40 | d | 1H | Ar-H (H6 or H4) |

| ~7.25 | t | 1H | Ar-H (H5) |

| ~4.05 | m | 2H | O-CH₂ |

| ~3.80 | m | 2H | O-CH₂ |

| ~1.65 | s | 3H | CH₃ |

Predicted ¹³C NMR Spectral Data (CDCl₃, 75 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Quaternary Ar-C (C1) |

| ~132 | Ar-C-H |

| ~130 | Ar-C-H |

| ~129 | Ar-C-H |

| ~125 | Ar-C-H |

| ~122 | Ar-C-Br (C3) |

| ~109 | O-C-O (ketal C) |

| ~65 | O-CH₂ |

| ~27 | CH₃ |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | m | Aromatic C-H stretch |

| 2990-2880 | m | Aliphatic C-H stretch |

| ~1590, ~1560, ~1470 | m-w | Aromatic C=C stretch |

| ~1250-1050 | s | C-O stretch (strong, characteristic of acetals) |

| ~880, ~780 | s | C-H out-of-plane bend (meta-substitution) |

| ~680 | m | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 244/242 | High | [M]⁺• (Molecular ion peak, showing isotopic pattern for one bromine atom) |

| 229/227 | High | [M - CH₃]⁺ (Loss of a methyl group) |

| 185/183 | Medium | [M - C₂H₄O]⁺• (Loss of ethylene oxide) or [BrC₆H₄CO]⁺ (Acylium ion) |

| 157/155 | Medium | [BrC₆H₄C]⁺ |

| 104 | Medium | [C₆H₄CO]⁺ |

| 76 | Low | [C₆H₄]⁺• |

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the spectroscopic methods for the characterization of the target compound.

Caption: Synthesis workflow for this compound.

Caption: Logical relationship of spectroscopic methods for structural elucidation.

An In-depth Technical Guide to the 1H NMR Spectrum of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation.

Predicted 1H NMR Spectral Data

Due to the absence of a publicly available, experimentally validated 1H NMR spectrum for this compound in the searched scientific literature, the following data is a prediction based on established principles of NMR spectroscopy and analysis of similar structures. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), with predicted multiplicities and coupling constants (J) in Hertz (Hz).

Table 1: Predicted 1H NMR Data for this compound

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Methyl (CH 3) | 1.6 - 1.8 | singlet (s) | - | 3H |

| Dioxolane (-OCH 2CH 2O-) | 3.9 - 4.2 | multiplet (m) | - | 4H |

| Aromatic (Ar-H ) | 7.2 - 7.7 | multiplet (m) | - | 4H |

Structural Assignment and Predicted Spectral Features

The structure of this compound dictates a specific pattern in its 1H NMR spectrum.

Caption: Molecular structure of this compound.

-

Methyl Protons: The three protons of the methyl group are chemically equivalent and are not coupled to any neighboring protons. Therefore, they are expected to appear as a sharp singlet in the upfield region of the spectrum, typically between 1.6 and 1.8 ppm.

-

Dioxolane Protons: The four protons on the dioxolane ring are chemically equivalent in a time-averaged sense due to rapid conformational changes. They are expected to produce a complex multiplet, often appearing as a broad singlet or a narrow multiplet, in the range of 3.9 to 4.2 ppm.

-

Aromatic Protons: The four protons on the 3-bromophenyl ring are in different chemical environments and will exhibit spin-spin coupling. This will result in a complex multiplet pattern in the downfield aromatic region, typically between 7.2 and 7.7 ppm. The bromine atom's electron-withdrawing and anisotropic effects will influence the precise chemical shifts of the adjacent protons.

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found in the searched literature, a general and reliable method for the preparation of similar 2-aryl-2-methyl-1,3-dioxolanes can be adapted. This procedure involves the acid-catalyzed ketalization of the corresponding acetophenone.

3.1. Synthesis of this compound

This protocol is adapted from the synthesis of 2-methyl-2-(p-bromophenyl)-1,3-dioxolane.

-

Materials:

-

3'-Bromoacetophenone

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deuterated chloroform (CDCl3) for NMR analysis

-

Tetramethylsilane (TMS) for NMR reference

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3'-bromoacetophenone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Add a sufficient volume of toluene to dissolve the reactants and to fill the Dean-Stark trap.

-

Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC), cool the mixture to room temperature.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

3.2. 1H NMR Sample Preparation

-

Procedure:

-

Dissolve approximately 10-20 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl3).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire the 1H NMR spectrum using a suitable NMR spectrometer (e.g., 300 MHz or higher).

-

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final characterization of the target molecule.

An In-depth Technical Guide to the Mass Spectrometry of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane. The content herein is designed to furnish researchers, scientists, and professionals in drug development with essential information regarding the compound's fragmentation patterns, experimental protocols for its analysis, and a logical workflow for its characterization.

Introduction

This compound is a halogenated organic compound. As a ketal derivative of 3-bromoacetophenone, it serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules where protection of a ketone functionality is required. Mass spectrometry is a pivotal analytical technique for the structural elucidation and purity assessment of such compounds.[1][2] This guide will delve into the anticipated mass spectral behavior of this specific molecule.

Predicted Mass Spectrum Data

Due to the presence of bromine, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes). The monoisotopic molecular weight of the compound is 241.99424 Da.[3]

The following table summarizes the predicted key ions and their mass-to-charge ratios (m/z) under electron ionization (EI) conditions. This prediction is based on common fragmentation pathways for acetophenone derivatives and dioxolanes.[4][5]

| m/z (79Br / 81Br) | Proposed Fragment Ion | Structural Representation | Notes |

| 242 / 244 | [M]+• | [C10H11BrO2]+• | Molecular ion |

| 227 / 229 | [M - CH3]+ | [C9H8BrO2]+ | Loss of a methyl group is a common fragmentation for compounds with a tertiary carbon attached to an aromatic ring. |

| 183 / 185 | [BrC6H4CO]+ | [C7H4BrO]+ | Benzoyl cation, a very common and stable fragment for acetophenone derivatives.[4][6] |

| 155 / 157 | [BrC6H4]+ | [C6H4Br]+ | Loss of CO from the benzoyl cation. |

| 87 | [C4H7O2]+ | Fragment corresponding to the dioxolane ring with the methyl group. | |

| 77 | [C6H5]+ | Phenyl cation, resulting from the loss of bromine from the bromophenyl fragment. | |

| 43 | [C2H3O]+ | Acylium ion, a common fragment in mass spectrometry. |

Experimental Protocols

A standard approach for the mass spectrometric analysis of a small organic molecule like this compound would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

1. Sample Preparation

-

Dissolve approximately 1 mg of the solid this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to create a stock solution.[7]

-

Prepare a dilute working solution (e.g., 10-100 µg/mL) from the stock solution using the same solvent.[7]

-

Ensure the final solution is clear and free of any particulate matter. If necessary, filter the solution before injection.[7]

2. Instrumentation and Analysis

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer is suitable.[8]

-

Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV is typically used to induce fragmentation and generate a reproducible mass spectrum.[2][8] Chemical Ionization (CI) can be employed as a softer ionization technique to enhance the abundance of the molecular ion if it is weak or absent in the EI spectrum.[8][9]

-

Inlet System: Gas Chromatography (GC) is the preferred method for introducing the sample into the mass spectrometer, as it separates the analyte from any impurities.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is appropriate.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280 °C and hold for several minutes.

-

-

Mass Analyzer Scan Range: A mass range of m/z 40-300 is sufficient to cover the molecular ion and expected fragments.

-

Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis and mass spectrometric analysis of this compound.

References

- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane | C10H11BrO2 | CID 615284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Measurement of an Electronic Resonance in a Ground-State, Gas-Phase Acetophenone Cation via Strong-Field Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. azom.com [azom.com]

- 9. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane. Due to the absence of a publicly available experimental spectrum, this document focuses on the predicted absorption frequencies based on the compound's distinct functional groups. It includes a detailed experimental protocol for acquiring a spectrum and a logical workflow for its analysis, serving as a practical resource for compound characterization.

Molecular Structure and Key Functional Groups

This compound is an organic compound featuring several key functional groups that give rise to a characteristic infrared spectrum. Understanding these groups is fundamental to interpreting the spectral data.

-

Meta-Substituted Bromophenyl Group: An aromatic ring with a bromine atom and the dioxolane moiety at positions 1 and 3. This group will produce characteristic aromatic C-H and C=C stretching vibrations, as well as out-of-plane bending bands indicative of the 1,3-substitution pattern. The C-Br bond also has a characteristic absorption.

-

Cyclic Ketal (1,3-dioxolane ring): This functional group is characterized by its C-O-C linkages, which result in strong and distinct stretching vibrations in the fingerprint region of the spectrum. The presence of a five-membered ring imparts specific vibrational modes.

-

Methyl Group (-CH₃): Attached to the quaternary carbon of the dioxolane ring, this group will exhibit typical aliphatic C-H stretching and bending vibrations.

Predicted Infrared Absorption Data

The expected IR absorption bands for this compound are summarized below. These predictions are derived from established correlation tables for its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3100–3000 | Medium-Weak | C-H Stretch | Aromatic (Phenyl Ring)[1][2] |

| 2990–2850 | Medium | C-H Stretch | Aliphatic (Methyl & Dioxolane CH₂)[1][2] |

| 1600–1585 | Medium-Weak | C=C Stretch (in-ring) | Aromatic (Phenyl Ring)[1] |

| 1500–1400 | Medium | C=C Stretch (in-ring) | Aromatic (Phenyl Ring)[1] |

| 1470–1450 | Medium | C-H Bend (Scissoring) | Dioxolane (-CH₂-)[1] |

| 1380–1370 | Medium-Weak | C-H Bend (Symmetric) | Methyl (-CH₃)[1] |

| 1200–1020 | Strong, Multiple Bands | C-O-C Asymmetric & Symmetric Stretch | Cyclic Ketal (Dioxolane Ring)[3] |

| 900–675 | Strong | C-H Out-of-Plane Bend ("oop") | Meta-Substituted Aromatic Ring[1] |

| ~700 | Weak-Medium | C-Br Stretch | Aryl Halide[4] |

Experimental Protocol for IR Spectrum Acquisition

This section details a standard procedure for obtaining a high-quality FT-IR spectrum of a solid organic compound such as this compound, using the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.

3.1. Instrumentation and Materials

-

Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[5].

-

This compound sample (solid).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes (e.g., KimWipes).

3.2. Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

ATR Crystal Cleaning: Before analysis, clean the surface of the ATR crystal. Moisten a lint-free wipe with a suitable solvent (like isopropanol) and gently wipe the crystal surface. Dry with a second clean, dry wipe.

-

Background Spectrum Acquisition: With the clean, empty ATR anvil, run a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small, representative amount of the solid sample onto the center of the ATR crystal using a clean spatula[5]. Only a tiny amount is needed to cover the crystal surface.

-

Pressure Application: Lower the ATR press arm until it contacts the sample and apply consistent pressure. This ensures intimate contact between the sample and the ATR crystal, which is critical for obtaining a high-quality spectrum.

-

Sample Spectrum Acquisition: Initiate the sample scan. The instrument will collect the interferogram, perform the Fourier transform, and display the resulting spectrum (typically in terms of % Transmittance or Absorbance vs. Wavenumber).

-

Data Analysis: Identify the key absorption peaks and record their wavenumbers (cm⁻¹). Compare the obtained spectrum with the predicted data (Table 1) to confirm the presence of the expected functional groups.

-

Cleaning: After the measurement is complete, raise the press arm, remove the sample residue, and clean the ATR crystal thoroughly as described in step 2.

Visualization of Analytical Workflows

Diagrams created using the DOT language provide clear visual representations of the processes involved in the IR analysis of this compound.

Caption: Workflow for IR spectroscopic analysis.

References

IUPAC name for 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

An In-depth Technical Guide: 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

A Strategic Intermediate for Complex Molecule Synthesis in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key synthetic intermediate. It is designed for researchers, medicinal chemists, and drug development professionals who require a deep understanding of its synthesis, strategic applications, and role as a molecular building block. We will delve into the causality behind its use, provide field-proven experimental protocols, and ground all claims in authoritative references.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound. Its core utility in organic synthesis stems from the 1,3-dioxolane group, which serves as a robust protecting group for the ketone functionality of its parent molecule, 3'-bromoacetophenone.

Nomenclature and Chemical Identifiers

-

Synonyms: 3'-Bromoacetophenone ethylene ketal, 1,3-Dioxolane, 2-(3-bromophenyl)-2-methyl-

-

Molecular Formula: C₁₀H₁₁BrO₂[1]

-

SMILES: CC1(OCCO1)c2cccc(c2)Br

-

InChI Key: VYPYKCPWNPPBBX-UHFFFAOYSA-N

Physicochemical Data

The following table summarizes the key physical and chemical properties of the title compound.

| Property | Value | Source |

| Molecular Weight | 243.10 g/mol | [1] |

| Exact Mass | 241.99424 Da | [1] |

| Physical Form | Liquid or Solid | |

| Boiling Point | 294.8 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Refractive Index | 1.547 | [1] |

| Topological Polar Surface Area | 18.5 Ų | [1] |

The Strategic Role of the 1,3-Dioxolane Moiety: A Tale of Protection

In multi-step organic synthesis, particularly in the construction of complex active pharmaceutical ingredients (APIs), the ability to selectively mask a reactive functional group is paramount. The 1,3-dioxolane group is a premier choice for protecting ketones and aldehydes.[4][5]

The Carbonyl Protection Strategy

The ketone in 3'-bromoacetophenone is susceptible to attack by a wide range of reagents, including nucleophiles (e.g., Grignard reagents, organolithiums) and reducing agents (e.g., hydrides). The aryl bromide, however, is a versatile functional handle for carbon-carbon bond formation via organometallic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). To perform chemistry on the aryl bromide without interference from the ketone, the ketone must be protected.

Converting the ketone to a cyclic ketal, such as a 1,3-dioxolane, renders it inert to a broad spectrum of non-acidic reagents.[6] This protection allows for selective manipulation of the bromophenyl ring. Once the desired transformations are complete, the protecting group can be cleanly removed to regenerate the ketone.[4][7]

Mechanism of Ketal Formation

The formation of the 1,3-dioxolane is an acid-catalyzed nucleophilic addition-elimination reaction.[8][9] The process is reversible and governed by equilibrium.

Caption: Acid-catalyzed mechanism of 1,3-dioxolane formation.

Synthesis Protocol: Ketalization of 3'-Bromoacetophenone

This protocol details the reliable synthesis of this compound from commercially available starting materials.

Principle

The reaction involves the condensation of 3'-bromoacetophenone with ethylene glycol, catalyzed by an acid such as p-toluenesulfonic acid (p-TsOH). The water formed as a byproduct is continuously removed to drive the reaction to completion, typically using a Dean-Stark apparatus.

Detailed Experimental Protocol

-

Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture.

-

Reagent Charging: To the flask, add 3'-bromoacetophenone (1.0 eq.), toluene (approx. 2 mL per mmol of ketone), ethylene glycol (1.2-1.5 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.02 eq.).

-

Reaction Execution: Heat the mixture to reflux. Toluene and water will form an azeotrope, and water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed (typically 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature. Add a mild base, such as sodium bicarbonate solution or triethylamine, to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and wash with water and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Scientist's Note (Trustworthiness): The removal of water is the critical driving force for this equilibrium-limited reaction. An inefficient Dean-Stark trap or wet solvent will lead to poor yields. Neutralizing the acid catalyst before concentration is crucial to prevent the reverse reaction (hydrolysis) from occurring during the workup.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Application in Advanced Synthetic Routes

The true value of this compound is realized in its use as a stable platform for subsequent chemical modifications.

Example Application: Suzuki Cross-Coupling

The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. Here, the aryl bromide of our protected compound can be coupled with a boronic acid to introduce new aryl or alkyl groups.

Full Synthetic Sequence: Protection → Coupling → Deprotection

This three-step sequence allows for the synthesis of complex bi-aryl ketones, which are common motifs in medicinal chemistry.

-

Protection: Synthesize this compound as described in Section 3.

-

Coupling: Perform a Suzuki reaction on the protected intermediate with a desired boronic acid (e.g., phenylboronic acid).

-

Deprotection: Hydrolyze the dioxolane group to reveal the final ketone product.

Caption: A complete synthetic sequence utilizing the title compound.

Deprotection Protocol: Regenerating the Ketone

The removal of the 1,3-dioxolane group is typically straightforward, relying on acid-catalyzed hydrolysis.[7][10]

Principle

The deprotection is the microscopic reverse of the formation reaction. In the presence of water and an acid catalyst, the ketal is hydrolyzed back to the parent ketone and ethylene glycol.

Standard Deprotection Protocol

-

Dissolution: Dissolve the protected compound (1.0 eq.) in a water-miscible solvent like acetone or tetrahydrofuran (THF).

-

Acidification: Add an aqueous solution of a strong acid, such as 2M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Neutralize the acid with a base (e.g., saturated NaHCO₃ solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Isolation: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the deprotected ketone.

Expertise Note: While effective, strong acidic conditions can be incompatible with other acid-sensitive functional groups in a complex molecule. Milder, chemoselective methods for deprotection exist, such as using catalytic iodine in wet acetone or Lewis acids like Er(OTf)₃.[6][7] The choice of deprotection agent is a critical strategic decision based on the overall molecular architecture.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the synthetic chemist. Its utility lies in the robust and reversible protection it offers to a ketone, thereby enabling selective and high-yield transformations at the aryl bromide position. For professionals in drug development, mastering the use of such intermediates is fundamental to the efficient and logical construction of novel molecular entities with therapeutic potential.

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 4. Dioxolane - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. scielo.br [scielo.br]

In-Depth Technical Guide: Structure and Properties of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis. The information compiled herein is based on available scientific literature and chemical databases.

Chemical Structure and Properties

This compound is a halogenated aromatic organic compound. The core structure consists of a five-membered dioxolane ring, substituted at the 2-position with both a methyl group and a 3-bromophenyl group.

Molecular Formula: C₁₀H₁₁BrO₂

The presence of the bromine atom on the phenyl ring and the chiral center at the 2-position of the dioxolane ring (if synthesized from an asymmetric precursor or resolved) are key features that can influence its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane | 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane |

| Molecular Weight | 243.10 g/mol | 243.10 g/mol | 243.10 g/mol |

| CAS Number | 39172-32-2 | 50777-64-5 | 4360-68-3 |

| Boiling Point | Not available | 293.8 °C at 760 mmHg | Not available |

| Density | Not available | 1.433 g/cm³ | Not available |

| Refractive Index | Not available | 1.547 | Not available |

Note: Experimental data for the 3-bromo isomer is limited. Data for the 2-bromo and 4-bromo isomers are provided for comparison and are sourced from commercially available information.

Synthesis

The synthesis of this compound is typically achieved through the ketalization of 3-bromoacetophenone with ethylene glycol. This reaction is an acid-catalyzed nucleophilic addition-elimination reaction.

Reaction Scheme:

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

Materials:

-

3-Bromoacetophenone

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Toluene or other suitable azeotroping solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromoacetophenone (1.0 eq), ethylene glycol (1.2-1.5 eq), a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq), and toluene.

-

Heat the mixture to reflux. Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Table 2: Summary of Synthesis Protocol

| Step | Description | Key Parameters |

| 1 | Reactant Mixing | 1.0 eq 3-Bromoacetophenone, 1.2-1.5 eq Ethylene Glycol, 0.01-0.05 eq p-TsOH in Toluene |

| 2 | Ketalization | Reflux with azeotropic removal of water |

| 3 | Monitoring | TLC or GC |

| 4 | Work-up | Neutralization with NaHCO₃, washing with brine |

| 5 | Purification | Vacuum distillation or column chromatography |

Spectroscopic Characterization

Specific spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from data available for its isomers and related compounds.[4][5][6]

Expected ¹H NMR Spectral Data:

-

Aromatic protons (4H): Complex multiplet in the range of δ 7.2-7.8 ppm. The substitution pattern of the 3-bromophenyl group will lead to a distinct splitting pattern.

-

Dioxolane protons (4H): A multiplet or two distinct multiplets in the range of δ 3.8-4.2 ppm, corresponding to the -OCH₂CH₂O- group.

-

Methyl protons (3H): A singlet around δ 1.6-1.8 ppm.

Expected ¹³C NMR Spectral Data:

-

Aromatic carbons (6C): Signals in the aromatic region (δ 120-145 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift.

-

Dioxolane carbons (2C): A signal for the -OCH₂CH₂O- carbons around δ 65 ppm.

-

Quaternary carbon (1C): The C2 of the dioxolane ring, bonded to the phenyl and methyl groups, is expected to appear around δ 108-110 ppm.

-

Methyl carbon (1C): A signal in the aliphatic region, typically around δ 25-30 ppm.

Expected Mass Spectrometry (MS) Data:

-

The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity. For C₁₀H₁₁BrO₂, the expected molecular ion peaks would be at m/z 242 and 244.

-

Common fragmentation patterns would involve the loss of a methyl group, the ethylene oxide moiety, or the bromophenyl group.

Expected Infrared (IR) Spectroscopy Data:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (ether): Strong bands in the region of 1050-1250 cm⁻¹

-

C-Br stretching: ~500-650 cm⁻¹

Applications in Drug Development and Medicinal Chemistry

While specific studies on the biological activity of this compound are limited, the structural motifs present in this molecule are of interest to medicinal chemists.

-

Scaffold for Library Synthesis: The bromophenyl group serves as a versatile handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse chemical libraries for screening.

-

Potential Biological Activities of Dioxolanes: The 1,3-dioxolane ring is a structural component in various biologically active compounds, including some with antifungal and antibacterial properties.[7][8] Additionally, certain 2,2-disubstituted-1,3-dioxolane derivatives have been investigated as modulators of multidrug resistance in cancer cells.

-

Role of Bromine in Drug Design: The introduction of a bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. It can increase lipophilicity, influence metabolic stability, and participate in halogen bonding, which can be a significant interaction in protein-ligand binding.

Workflow for Investigating Biological Activity:

Caption: A potential workflow for drug discovery involving the title compound.

Conclusion

This compound is a readily accessible compound through the ketalization of 3-bromoacetophenone. While its specific biological activities have not been extensively reported, its structural features, particularly the versatile bromophenyl group, make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further investigation into the biological properties of this molecule and its derivatives is warranted to explore its full potential in drug discovery and development. This guide provides a foundational understanding for researchers to initiate such investigations.

References

- 1. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(3-BROMOPHENYL)-1,3-DIOXOLANE(17789-14-9) 1H NMR [m.chemicalbook.com]

- 5. 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane | C10H11BrO2 | CID 614920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane | C10H11BrO2 | CID 615284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane as a Carbonyl Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of carbonyl functionalities is a cornerstone of modern organic synthesis, enabling complex molecular transformations by preventing unwanted side reactions. Among the diverse array of protecting groups, 1,3-dioxolanes offer a robust and versatile strategy for the temporary masking of aldehydes and ketones. This technical guide focuses on a specific, yet under-documented member of this class: 2-(3-bromophenyl)-2-methyl-1,3-dioxolane. While general principles of dioxolane chemistry are well-established, this document collates available information and provides extrapolated protocols for the synthesis, application, and deprotection of this particular reagent, highlighting its potential utility in multi-step synthetic campaigns where the presence of a bromine-substituted aromatic ring can offer advantages for subsequent cross-coupling reactions or other transformations.

Introduction

In the intricate landscape of multi-step organic synthesis, the selective transformation of one functional group in the presence of others is a paramount challenge. Carbonyl groups, with their inherent electrophilicity, are susceptible to a wide range of nucleophilic attacks and reductions. The use of protecting groups to temporarily convert a carbonyl into a less reactive functional group is, therefore, an indispensable tool for the synthetic chemist.

The 1,3-dioxolane protecting group, formed by the acid-catalyzed reaction of a carbonyl compound with ethylene glycol, is favored for its general stability under basic, nucleophilic, and reductive conditions. The this compound variant introduces a synthetically useful handle in the form of a brominated phenyl ring, which can serve as a precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively reported in the literature, a reliable procedure can be adapted from the synthesis of its constitutional isomer, 2-(4-bromophenyl)-2-methyl-1,3-dioxolane. The fundamental reaction involves the acid-catalyzed ketalization of 3-bromoacetophenone with ethylene glycol.

Reaction Scheme:

Caption: Synthesis of the target protecting group.

Experimental Protocol:

Materials:

-

3-Bromoacetophenone

-

Ethylene glycol (anhydrous)

-

p-Toluenesulfonic acid monohydrate

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, including a flask equipped with a Dean-Stark trap and reflux condenser

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-bromoacetophenone (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 eq).

-

Add a sufficient volume of anhydrous toluene to dissolve the reactants.

-

Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Protection of Carbonyl Compounds

The primary application of this compound is the protection of aldehydes and ketones. The general procedure is analogous to its synthesis, involving an acid-catalyzed transketalization reaction.

General Workflow for Carbonyl Protection:

Caption: General workflow for carbonyl protection.

Experimental Protocol for Carbonyl Protection:

Materials:

-

Aldehyde or ketone substrate

-

This compound

-

Acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate)

-

Anhydrous solvent (e.g., toluene, benzene)

-

Apparatus for azeotropic water removal (Dean-Stark trap)

Procedure:

-

Dissolve the carbonyl compound (1.0 eq) and this compound (1.1 eq) in a suitable anhydrous solvent in a flask equipped with a Dean-Stark trap.

-

Add a catalytic amount of an acid catalyst.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and neutralize the catalyst with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

-

Wash the organic phase with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure and purify the resulting protected compound, typically by column chromatography.

Stability of the Protecting Group

1,3-Dioxolanes are known for their stability across a wide range of reaction conditions, which is a key attribute for their use in multi-step synthesis.

| Reagent/Condition | Stability |

| Bases | |

| Strong bases (e.g., NaOH, KOH) | Stable |

| Organometallic reagents (e.g., Grignard, organolithiums) | Stable |

| Amines | Stable |

| Reductants | |

| Hydride reagents (e.g., LiAlH₄, NaBH₄) | Stable |

| Catalytic hydrogenation (e.g., H₂/Pd-C) | Stable |

| Oxidants | |

| Mild oxidizing agents (e.g., PCC, PDC) | Generally Stable |

| Strong oxidizing agents (e.g., KMnO₄, CrO₃) | May be cleaved |

| Acids | |

| Aqueous acid (e.g., HCl, H₂SO₄) | Labile (Deprotection) |

| Lewis acids | Can promote cleavage |

Deprotection

The removal of the this compound protecting group is most commonly achieved by acid-catalyzed hydrolysis. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Experimental Protocol for Deprotection:

Materials:

-

Protected carbonyl compound

-

Aqueous acid solution (e.g., 1M HCl, 10% H₂SO₄, or acetic acid/water)

-

Organic solvent (e.g., acetone, tetrahydrofuran)

-

Saturated sodium bicarbonate solution

-

Organic extraction solvent (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Dissolve the protected compound in a suitable organic solvent.

-

Add the aqueous acid solution and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the deprotected carbonyl compound with an organic solvent.

-

Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the product as necessary.

Application in a Hypothetical Multi-Step Synthesis

The true utility of a protecting group is demonstrated in the context of a multi-step synthesis. While no specific literature examples of a complex synthesis employing this compound have been identified, a hypothetical workflow can be envisioned where the bromo-substituent is exploited.

Hypothetical Workflow:

Caption: Hypothetical multi-step synthesis workflow.

In this hypothetical sequence, the carbonyl group of a multifunctional starting material is first protected. Subsequent transformations are then carried out on other parts of the molecule. The key step involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, at the bromo position of the protecting group, thereby introducing additional molecular complexity. Finally, deprotection of the carbonyl group reveals the desired final product. This strategy highlights the potential of this compound as a protecting group that also serves as a reactive handle for further synthetic elaboration.

Conclusion

This compound represents a valuable, albeit underutilized, tool in the arsenal of carbonyl protecting groups. Its synthesis and application follow the well-established principles of acetal chemistry, offering robust protection under a variety of conditions. The presence of the bromo-substituent provides an additional layer of synthetic utility, allowing for its participation in cross-coupling reactions. While specific quantitative data and detailed examples in complex syntheses are currently sparse in the literature, the protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this versatile protecting group in their own synthetic endeavors. Further research into the specific applications and advantages of this protecting group is warranted and encouraged.

The Reactivity of the Bromophenyl Group in 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals